Methyl 5-amino-6-bromo-3-(difluoromethyl)picolinate
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Overview
Description
Methyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is a chemical compound with the molecular formula C8H7BrF2N2O2 and a molecular weight of 281.05 g/mol . This compound is known for its unique structure, which includes a bromine atom, a difluoromethyl group, and an amino group attached to a picolinate backbone. It is primarily used in scientific research due to its potential biological activity and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-bromo-3-(difluoromethyl)picolinate typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-bromo-3-(difluoromethyl)picolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the amino group .
Scientific Research Applications
Methyl 5-amino-6-bromo-3-(difluoromethyl)picolinate has diverse applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Drug Discovery: Investigated for its potential biological activity and therapeutic applications.
Material Science: Studied for its unique properties that can be utilized in the development of new materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-bromo-3-(difluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
- Methyl 5-amino-6-chloro-3-(difluoromethyl)picolinate
- Methyl 5-amino-6-bromo-3-(trifluoromethyl)picolinate
Uniqueness
Methyl 5-amino-6-bromo-3-(difluoromethyl)picolinate is unique due to the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 5-amino-6-bromo-3-(difluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2N2O2/c1-15-8(14)5-3(7(10)11)2-4(12)6(9)13-5/h2,7H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOZFDOLZAZKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1C(F)F)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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